molecular formula C11H19NO3 B1489011 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid CAS No. 1339721-45-7

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1489011
CAS No.: 1339721-45-7
M. Wt: 213.27 g/mol
InChI Key: SJXHSTZJTXRUDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Pyrrolidine-3-carboxylic acid: Lacks the 3,3-dimethylbutanoyl group, resulting in different chemical properties and reactivity.

  • 3,3-Dimethylbutanoyl chloride: A precursor used in the synthesis of the compound, differing in functional groups and reactivity.

  • Other substituted pyrrolidines: Variations in the substituents on the pyrrolidine ring can lead to different biological activities and applications.

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)6-9(13)12-5-4-8(7-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHSTZJTXRUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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